molecular formula C27H36N2O4 B607387 Etripamil CAS No. 1593673-23-4

Etripamil

Katalognummer B607387
CAS-Nummer: 1593673-23-4
Molekulargewicht: 452.6
InChI-Schlüssel: VAZNEHLGJGSQEL-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etripamil is a novel calcium channel blocker that is currently under development . It is used in the form of a nasal spray and is absorbed into the bloodstream in less than 10 minutes through the blood vessels in the inner lining of the nose . It has a rapid onset of action and works to quickly restore normal heart rhythm . Etripamil has been used in trials studying the treatment of Paroxysmal Supraventricular Tachycardia (PSVT) .


Molecular Structure Analysis

Etripamil has a molecular formula of C27H36N2O4 . Its average mass is 452.586 Da and its monoisotopic mass is 452.267517 Da . It belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .


Physical And Chemical Properties Analysis

Etripamil is a small molecule with a molecular formula of C27H36N2O4 . Its average mass is 452.586 Da and its monoisotopic mass is 452.267517 Da . It is a member of the class of organic compounds known as phenylbutylamines .

Wissenschaftliche Forschungsanwendungen

  • Etripamil for Rapid Heart Rate Reduction in PSVT : Etripamil has been found effective in reducing heart rate in patients with PSVT prior to conversion to sinus rhythm. This effect was sustained over a 60-minute observation period, indicating potential clinical benefits for self-management of PSVT (Ip et al., 2021).

  • Intranasal Delivery and Rapid Onset : The intranasal mode of delivery of Etripamil allows for rapid onset of action, making it a feasible option for patient self-administration. Clinical phase II trials showed its efficacy to be comparable to standard care, with an average time of 3 minutes from drug administration to conversion to sinus rhythm (Weintraub & Frishman, 2020).

  • Potential in Out-of-Hospital Treatment : Studies indicate that Etripamil is well-tolerated and potentially effective, with a safety profile acceptable for unsupervised self-administration, offering a promising option for out-of-hospital treatment for patients with PSVT (Chu & Gupta, 2021).

  • Phase III Clinical Trials : Etripamil has entered Phase III clinical trials, focusing on its safety and efficacy for the treatment of paroxysmal supraventricular tachycardias, further supporting its potential use in a medically unsupervised setting (Stambler et al., 2022).

  • High Conversion Rate of Induced SVT to Sinus Rhythm : A phase 2 study showed that Etripamil nasal spray rapidly terminated induced SVT with a high conversion rate, suggesting its potential use in real-world settings for the termination of SVT (Stambler et al., 2018).

Zukünftige Richtungen

Etripamil is currently under development and has not yet been approved by the FDA . It has shown promise in clinical trials for the treatment of PSVT . Milestone Pharmaceuticals has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Etripamil for the treatment of PSVT . If approved, Etripamil will be the first rapid, reliable, and at-the-ready option in the acute treatment of PSVT .

Eigenschaften

IUPAC Name

methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNEHLGJGSQEL-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etripamil

CAS RN

1593673-23-4
Record name Etripamil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etripamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETRIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
171
Citations
BS Stambler, P Dorian, PT Sager, D Wight… - Journal of the American …, 2018 - jacc.org
… Etripamil nasal spray rapidly terminated induced SVT with a high conversion rate. The safety and efficacy results of this study provide guidance for etripamil dose selection for future …
Number of citations: 41 www.jacc.org
JM Raja, B Cave, JL Jefferies, RN Khouzam - Current Problems in …, 2021 - Elsevier
… Etripamil is a novel CCB agent acting on the L-type calcium channel primarily on AV nodal conduction. Etripamil … Etripamil selectively affects the slow pathway bridge sharing voltages in …
Number of citations: 5 www.sciencedirect.com
BS Stambler, F Plat, PT Sager… - Circulation …, 2022 - Am Heart Assoc
… evaluated the efficacy and safety of etripamil nasal spray administered, unsupervised in … etripamil test dose while in sinus rhythm, patients were randomized 2:1 to receive etripamil 70 …
Number of citations: 15 www.ahajournals.org
BS Stambler, AJ Camm, M Alings, P Dorian… - The Lancet, 2023 - thelancet.com
… We aimed to evaluate the efficacy and safety of etripamil 70 … two test doses of intranasal etripamil (each 70 mg, 10 min … system to receive either etripamil or placebo. Prompted by …
Number of citations: 6 www.thelancet.com
AJ Camm, JP Piccini, M Alings, P Dorian… - Circulation …, 2023 - Am Heart Assoc
… VR reduction ≥20% occurred in 66.7% of patients in the etripamil arm and no patients in … -effectiveness with etripamil vs placebo. Serious AEs were rare; 1 patient in the etripamil arm …
Number of citations: 2 www.ahajournals.org
M Abuelazm, S Kambalapalli, O Saleh… - American Journal of …, 2023 - Springer
… We aimed to evaluate the efficacy and safety of etripamil nasal … Etripamil nasal spray was effective and well tolerated to induce PSVT termination for up to 60 min. Therefore, etripamil …
Number of citations: 4 link.springer.com
S Weintraub, WH Frishman - Cardiology in review, 2021 - journals.lww.com
… , etripamil has a rapid onset of action, and could feasibly be administered by the patient themselves. Clinical phase II trials of etripamil in … channel blockers, and etripamil, to discuss the …
Number of citations: 2 journals.lww.com
BS Stambler, F Plat, PT Sager, V Lubkov… - American Heart …, 2022 - Elsevier
… of etripamil 70 mg. However, analysis at earlier time points demonstrated etripamil treatment … includes a new dosing regimen (up to 2 etripamil 70 mg doses separated by 10 minutes) to …
Number of citations: 3 www.sciencedirect.com
JE Ip, B Coutu, MT Bennett, AS Pandey… - Journal of the …, 2023 - Am Heart Assoc
… etripamil self‐administration. The primary end point was time‐to‐conversion of positively adjudicated PSVT to sinus rhythm after etripamil … , 105 self‐administered etripamil ≥1 time for …
Number of citations: 4 www.ahajournals.org
AH Kashou, PA Noseworthy - Expert Opinion on Investigational …, 2020 - Taylor & Francis
… receiving one of the three highest etripamil doses. Conversion rates tended to … etripamil dose (140 mg) at 1.8 min. Interestingly, high-density mapping demonstrated intranasal etripamil …
Number of citations: 3 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.